N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the pyrimidine and thiophene rings. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves nucleophilic substitution reactions where morpholine is introduced to the pyrimidine ring.
Coupling with Thiophene-2-Sulfonamide: The final step involves coupling the pyrimidine derivative with thiophene-2-sulfonamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other compounds in the sulfonamide class, such as sulfamethoxazole and sulfadiazine.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-sulfonamide.
Uniqueness
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H21N5O3S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H21N5O3S2/c1-14-20-17(13-18(21-14)24-8-10-27-11-9-24)22-15-4-6-16(7-5-15)23-29(25,26)19-3-2-12-28-19/h2-7,12-13,23H,8-11H2,1H3,(H,20,21,22) |
InChI Key |
JEXSPNFRSSZMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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